BenchChemオンラインストアへようこそ!

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide

Melatonin receptor Structure-activity relationship Retinal pharmacology

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide (C₁₅H₂₀N₂O₂; MW 260.33; also known as 6-methoxy-N-isobutanoyltryptamine) is a synthetic indole-based melatonin analog belonging to the N-acyltryptamine chemotype. The compound is characterized by two key structural deviations from the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine): (i) the methoxy substituent is positioned at C-6 rather than C-5 of the indole nucleus, and (ii) the N-acyl side chain bears a branched isobutyryl (2-methylpropanoyl) group in place of the native acetyl moiety.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B4696446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCCC1=CNC2=C1C=CC(=C2)OC
InChIInChI=1S/C15H20N2O2/c1-10(2)15(18)16-7-6-11-9-17-14-8-12(19-3)4-5-13(11)14/h4-5,8-10,17H,6-7H2,1-3H3,(H,16,18)
InChIKeyADLGZQJJWBELOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide: A 6-Methoxyindole Melatonin Analog for Receptor Subtype Profiling and Metabolic Stability Research


N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide (C₁₅H₂₀N₂O₂; MW 260.33; also known as 6-methoxy-N-isobutanoyltryptamine) is a synthetic indole-based melatonin analog belonging to the N-acyltryptamine chemotype [1]. The compound is characterized by two key structural deviations from the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine): (i) the methoxy substituent is positioned at C-6 rather than C-5 of the indole nucleus, and (ii) the N-acyl side chain bears a branched isobutyryl (2-methylpropanoyl) group in place of the native acetyl moiety [2]. It is available as a solid-form screening compound from multiple commercial suppliers and serves as a differentiated pharmacological probe within melatonin receptor ligand screening cascades .

Why N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide Cannot Be Substituted by Generic Melatonin Analogs in Pharmacological Studies


Melatonin analogs are not interchangeable probes for melatonin receptor pharmacology. The methoxy substitution position on the indole ring constitutes a critical determinant of both binding affinity magnitude and receptor subtype selectivity [1] [2]. The 5-methoxy configuration of melatonin confers picomolar potency (IC₅₀ = 40 pM in rabbit retina), whereas shifting the methoxy to position 6 (as in 6-methoxymelatonin) reduces potency by approximately 50-fold (IC₅₀ = 2 nM) while simultaneously conferring 10- to 60-fold selectivity for the Mel₁b (MT₂) over the Mel₁ₐ (MT₁) receptor subtype [1] [2]. Furthermore, the N-acyl group identity (acetyl vs. propionyl vs. butyryl vs. isobutyryl) differentially modulates binding affinity, intrinsic efficacy, and metabolic susceptibility [3] [4]. A compound bearing both a 6-methoxy and an N-isobutyryl modification thus occupies a distinct pharmacological space that cannot be recapitulated by melatonin, 6-methoxymelatonin, or 5-methoxy-N-isobutanoyltryptamine alone—making direct experimental characterization essential rather than inferable from in-class data. The quantitative evidence below substantiates each axis of differentiation.

Quantitative Differentiation Evidence for N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide vs. Closest Analogs


Methoxy Positional Effect on Receptor Potency: 6-OCH₃ vs. 5-OCH₃ (Melatonin) in Native Tissue

The 6-methoxy substitution pattern of the target compound is associated with substantially reduced potency at native melatonin receptors compared to the 5-methoxy configuration of the endogenous ligand. In the rabbit retinal melatonin receptor assay—a well-characterized native tissue system—6-methoxymelatonin (N-acetyl-6-methoxytryptamine, the direct acetyl analog of the target compound) exhibited an IC₅₀ of 2 nM, compared to 40 pM for melatonin (5-methoxy-N-acetyltryptamine), representing an approximately 50-fold reduction in potency [1] [2]. This potency shift is consistent with the established pharmacophore model in which the 5-methoxy oxygen serves as a critical hydrogen-bond acceptor for high-affinity receptor engagement [1]. The target compound, which additionally replaces the N-acetyl with N-isobutyryl, is expected to exhibit a further differentiated potency profile relative to both melatonin and 6-methoxymelatonin.

Melatonin receptor Structure-activity relationship Retinal pharmacology Indole substitution pattern

MT₁/MT₂ Receptor Subtype Selectivity Shift Induced by 6-Methoxy Substitution

The 6-methoxy substitution pattern is associated with a pronounced shift in melatonin receptor subtype selectivity. In a study of 16 melatonin receptor agonists evaluated at recombinant human Mel₁ₐ (MT₁) and Mel₁b (MT₂) receptors expressed in COS-7 cells, six agonists—including 6-methoxymelatonin—displayed 10- to 60-fold higher affinity for the Mel₁b (MT₂) subtype over Mel₁ₐ (MT₁), as quantified by the selectivity ratio (Mel₁ₐ/Mel₁b) [1]. This contrasts with melatonin itself, which shows approximately 15-fold MT₂ selectivity (Ki MT₁ ≈ 158 nM vs. Ki MT₂ ≈ 10.2 nM) . While direct MT₁/MT₂ selectivity data for the target compound are not published, the 6-methoxy pharmacophoric element is the primary structural driver of this selectivity shift, and its combination with the N-isobutyryl group—a side chain modification that independently influences receptor subtype coupling [2]—positions the target compound as a structurally distinctive probe for dissecting MT₁ vs. MT₂ pharmacology.

MT1 receptor MT2 receptor Mel1a Mel1b Subtype selectivity Recombinant receptor pharmacology

Physicochemical Differentiation: logP, Molecular Weight, and Predicted Membrane Permeability vs. Melatonin

The target compound exhibits a logP of 1.87 (Hit2Lead) to 2.88 (Ambinter), representing a significant increase in lipophilicity compared to melatonin (XLogP = 1.6) [1] [2]. This logP elevation is attributable to the combined effect of the branched isobutyryl side chain (contributing additional hydrophobic surface area vs. acetyl) and the 6-methoxy substitution. The molecular weight of 260.33 g/mol exceeds that of melatonin (232.28 g/mol), while the topological polar surface area (tPSA) remains comparable at 54.1 Ų for the target compound vs. 54.12 Ų for melatonin [2]. The increased logP at equivalent tPSA suggests enhanced passive membrane permeability and potentially greater blood-brain barrier penetration, which carries implications for both in vitro assay partitioning behavior and in vivo distribution studies.

Lipophilicity logP Blood-brain barrier permeability Physicochemical properties Drug-likeness

Blockade of the Primary Melatonin Metabolic Soft Spot: 6-Methoxy Substitution Prevents CYP1A2-Mediated 6-Hydroxylation

Melatonin is primarily cleared via hepatic CYP1A2-mediated 6-hydroxylation to 6-hydroxymelatonin, which is subsequently conjugated and excreted. This metabolic pathway accounts for the short elimination half-life of melatonin in humans (35–50 minutes) and its low oral bioavailability (30–50%) [1] [2]. The target compound bears a methoxy substituent at the 6-position, which sterically and electronically blocks the primary site of CYP1A2-mediated hydroxylation. This structural feature is analogous to the metabolic stabilization strategy employed in 6-chloromelatonin, which exhibits higher metabolic stability than melatonin . While direct metabolic stability data (e.g., human liver microsome intrinsic clearance or hepatocyte half-life) for the target compound have not been published, the 6-methoxy blockade represents a rational structural basis for predicting extended metabolic half-life relative to melatonin—a consideration directly relevant to in vivo study design and PK/PD modeling.

Metabolic stability CYP1A2 6-Hydroxylation Hepatic clearance Half-life

N-Isobutyryl vs. N-Acetyl Side Chain: SAR-Inferred Differentiation in Receptor Affinity and Intrinsic Efficacy

The N-acyl side chain of melatonin analogs is a well-characterized determinant of both binding affinity and intrinsic efficacy at melatonin receptors. Frohn et al. (1980) established that extension of the N-acetyl group to propionyl or butyryl is tolerated without loss of biological activity, while the Spadoni et al. (1993) systematic SAR study of 2-substituted 5-methoxy-N-acyltryptamines demonstrated that the N-acetyl group is critical for both high affinity and full agonist activity, with cyclopropyl substitution at the N-acyl position consistently reducing affinity [1] [2]. Notably, replacing the N-acetyl side chain of melatonin with an N-butanoyl group increased affinity for the chicken brain 2-[¹²⁵I]iodomelatonin binding site [3]. The target compound's N-isobutyryl (2-methylpropanoyl) group represents a sterically hindered, branched-chain analog of butyryl that occupies a distinct conformational space relative to linear acetyl, propionyl, or butyryl chains. This branched geometry may differentially affect the ligand's folded vs. extended conformation at the receptor—a parameter known to influence agonist vs. antagonist behavior in melatonin analogs with constrained side chains [4].

N-acyl chain Isobutyryl Acetyl Structure-activity relationship Agonist efficacy

Positional Isomer Differentiation: 6-Methoxy vs. 5-Methoxy Isobutyryl Analogs in Functional Melatonin Receptor Assays

The 5-methoxy positional isomer of the target compound—5-methoxy-N-isobutanoyltryptamine (CAS 66012-84-8)—has been functionally characterized in a hypothalamic neuropeptide release assay, where it inhibited both basal and stimulated arginine vasopressin (AVP) and oxytocin release from rat hypothalamic explants in vitro, alongside 2-iodomelatonin, confirming melatonin receptor-dependent activity [1]. The target compound (6-methoxy isomer) is predicted to display a distinct pharmacological profile from its 5-methoxy isomer due to the established sensitivity of melatonin receptor binding to methoxy position. The 5-methoxy isomer retains the native pharmacophoric arrangement of melatonin (5-OCH₃ + N-acyltryptamine scaffold with modified side chain), whereas the target compound's 6-methoxy configuration deviates from this optimal arrangement, as evidenced by the ~50-fold potency reduction of 6-methoxymelatonin vs. melatonin [2] and the associated MT₂ selectivity shift [3]. No published direct comparative data between the 5-methoxy and 6-methoxy isobutyryl positional isomers exist, representing a clear experimental opportunity.

Positional isomer 5-Methoxyindole 6-Methoxyindole Melatonin receptor agonism Hypothalamic neuropeptide release

Research and Procurement Application Scenarios for N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide


Melatonin Receptor MT₁/MT₂ Subtype Selectivity Profiling Panels

This compound serves as a structurally differentiated probe in melatonin receptor subtype selectivity screening cascades. Its 6-methoxy substitution is associated with a 10- to 60-fold selectivity bias toward the MT₂ (Mel₁b) receptor subtype, as demonstrated for the closely related analog 6-methoxymelatonin in recombinant human receptor assays [1]. When included alongside melatonin (balanced MT₁/MT₂ agonist), the 5-methoxy positional isomer (5-methoxy-N-isobutanoyltryptamine, CAS 66012-84-8) [2], and subtype-selective reference ligands such as ramelteon (MT₁/MT₂ agonist; Ki = 14 pM and 112 pM respectively) [3], the target compound enables systematic mapping of methoxy-position-dependent selectivity. Procurement of both 5-methoxy and 6-methoxy isobutyryl positional isomers as a matched pair is recommended for rigorous pharmacophoric analysis.

Metabolic Stability Screening and In Vivo Pharmacokinetic Study Design

The 6-methoxy group of the target compound blocks the primary site of CYP1A2-mediated 6-hydroxylation—the dominant clearance pathway responsible for melatonin's short human half-life of 35–50 minutes [1]. This structural feature, combined with the sterically hindered isobutyryl amide (which may confer resistance to deacetylation relative to the native acetyl group), makes the compound a candidate for comparative metabolic stability assessment in human liver microsome or hepatocyte assays. Researchers designing in vivo studies where melatonin's rapid clearance is a limiting factor should evaluate this compound alongside 6-chloromelatonin—a known metabolically stabilized analog with pKi values of 9.10 (MT₁) and 9.77 (MT₂) [2]—to benchmark relative metabolic stabilization conferred by 6-methoxy vs. 6-chloro substitution.

N-Acyl Side Chain Structure-Activity Relationship (SAR) Exploration

The branched N-isobutyryl (2-methylpropanoyl) side chain of this compound occupies a sterically distinct chemical space relative to the linear N-acetyl, N-propionyl, and N-butyryl groups that have been systematically characterized in the melatonin SAR literature [1] [2]. The Frohn et al. (1980) SAR framework established that only propionyl or butyryl extension and 6-halogenation are tolerated without activity loss; the branched isobutyryl group was not evaluated in that foundational study [1]. The target compound therefore fills a gap in the N-acyl SAR landscape. Procurement of a homologous series—N-acetyl-6-methoxytryptamine, N-propionyl-6-methoxytryptamine (Hit2Lead analog), N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbutanamide (InterBioScreen STOCK1N-54763) [3], and the target compound—enables systematic exploration of both linear and branched N-acyl chain effects on receptor affinity and functional efficacy at a fixed 6-methoxy substitution.

Blood-Brain Barrier Permeability and CNS Distribution Studies

The target compound's elevated logP (1.87–2.88) relative to melatonin (logP = 1.6) [1] [2], at comparable topological polar surface area (tPSA ≈ 54.1 Ų), predicts enhanced passive membrane permeability without compromising the tPSA threshold (<90 Ų) generally associated with CNS penetration. This physicochemical profile positions the compound as a candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer permeability comparisons against melatonin, agomelatine (logP ~2.3), and ramelteon. The logP elevation of +0.27 to +1.28 relative to melatonin may also affect non-specific tissue binding and volume of distribution, parameters relevant to both in vitro assay design (e.g., free fraction correction in potency calculations) and in vivo PK/PD modeling.

Quote Request

Request a Quote for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.